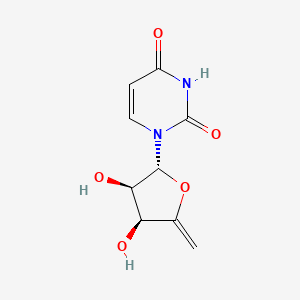

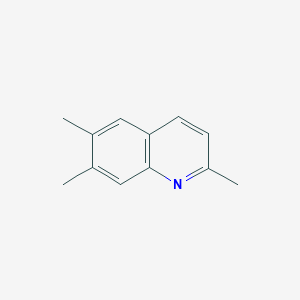

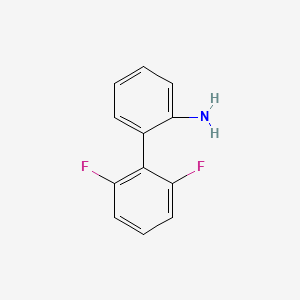

Methyl-quinolin-8-ylmethyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

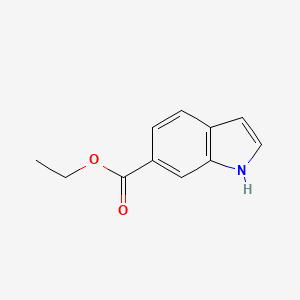

“Methyl-quinolin-8-ylmethyl-amine” is a compound with the CAS Number 60843-63-2 . It has a molecular weight of 172.23 and its IUPAC name is N-methyl (8-quinolinyl)methanamine . It is a light brown solid .

Physical And Chemical Properties Analysis

“Methyl-quinolin-8-ylmethyl-amine” is a light brown solid . It has a molecular weight of 172.23 .Applications De Recherche Scientifique

Catalysis and Synthesis

Methyl-quinolin-8-ylmethyl-amine has been utilized in various catalytic processes. For instance, its derivatives have been synthesized through Rhodium(III)-catalyzed C(sp3)-H amination reactions with azodicarboxylates. These derivatives have shown potential cytotoxic effects against cancer cells (Jeong et al., 2017). Additionally, it has been used in the synthesis of aluminum and zinc complexes, which catalyze the ring-opening polymerization of ε-caprolactone (Qiao et al., 2011).

Medicinal Chemistry

Methyl-quinolin-8-ylmethyl-amine and its derivatives have been explored for potential medicinal applications. Various derivatives have been synthesized and evaluated for their cytotoxic activities against different cancer cell lines. These studies aim to develop new therapeutic agents with improved efficacy and specificity (Saeed et al., 2014).

Material Science and Sensory Applications

In material science, derivatives of methyl-quinolin-8-ylmethyl-amine have been developed as fluorescent sensors. These sensors are capable of detecting inorganic cations in highly polar solvents, which is a crucial aspect in various industrial and research applications (Mac et al., 2010).

Polymerization Processes

The compound has also been implicated in polymerization processes. For instance, certain complexes involving methyl-quinolin-8-ylmethyl-amine derivatives have been shown to be effective catalysts for the ring-opening polymerization of ε-caprolactone, a key process in polymer manufacturing (Gao et al., 2008).

Mécanisme D'action

Target of Action

Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding .

Biochemical Pathways

Quinoline derivatives are known to be involved in various biochemical pathways due to their diverse biological activities .

Result of Action

Quinoline derivatives are known to exhibit various biological activities, including antimicrobial, antimalarial, and anticancer activities .

Propriétés

IUPAC Name |

N-methyl-1-quinolin-8-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10/h2-7,12H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGGMXDIIFQEML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC2=C1N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70485188 |

Source

|

| Record name | N-Methyl-1-(quinolin-8-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70485188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(quinolin-8-yl)methanamine | |

CAS RN |

60843-63-2 |

Source

|

| Record name | N-Methyl-1-(quinolin-8-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70485188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1355158.png)